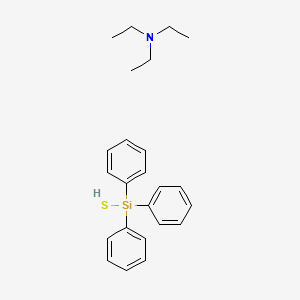
N,N-diethylethanamine;triphenyl(sulfanyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylethanamine;triphenyl(sulfanyl)silane is a compound that combines the properties of an amine and an organosilane. N,N-diethylethanamine, also known as triethylamine, is a tertiary amine with the chemical formula (C₂H₅)₃N. Triphenyl(sulfanyl)silane is an organosilicon compound that contains a silicon atom bonded to three phenyl groups and a sulfanyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ammonia or primary amines with ethyl halides. One common method is the reaction of diethylamine with ethyl iodide under basic conditions to yield N,N-diethylethanamine .
Triphenyl(sulfanyl)silane can be synthesized through the reaction of triphenylsilane with sulfur or sulfur-containing reagents. A typical method involves the reaction of triphenylsilane with sulfur dichloride in the presence of a base .
Industrial Production Methods
Industrial production of N,N-diethylethanamine often involves the continuous alkylation of ammonia with ethyl chloride in the presence of a catalyst. The process is carried out in a reactor where the reactants are continuously fed, and the product is continuously removed .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethylethanamine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form diethylamine.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Triphenyl(sulfanyl)silane can undergo:
Oxidation: It can be oxidized to form triphenylsilanol.
Substitution: It can react with halogens to form halotriphenylsilanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and halogens are commonly used reagents
Major Products
N,N-diethylethanamine: Major products include N,N-diethylacetamide and quaternary ammonium salts.
Triphenyl(sulfanyl)silane: Major products include triphenylsilanol and halotriphenylsilanes
Wissenschaftliche Forschungsanwendungen
N,N-diethylethanamine;triphenyl(sulfanyl)silane has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and quaternary ammonium salts.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives
Wirkmechanismus
The mechanism of action of N,N-diethylethanamine involves its ability to act as a nucleophile, participating in nucleophilic substitution reactions. It can also act as a base, accepting protons in acid-base reactions. Triphenyl(sulfanyl)silane can act as a source of phenyl groups in various reactions, and its sulfanyl group can participate in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylethanamine: Similar to N,N-diethylethanamine but with two methyl groups instead of ethyl groups.
Triphenylsilane: Similar to triphenyl(sulfanyl)silane but without the sulfanyl group
Uniqueness
N,N-diethylethanamine;triphenyl(sulfanyl)silane is unique due to the combination of an amine and an organosilane in a single compound. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
59291-10-0 |
|---|---|
Molekularformel |
C24H31NSSi |
Molekulargewicht |
393.7 g/mol |
IUPAC-Name |
N,N-diethylethanamine;triphenyl(sulfanyl)silane |
InChI |
InChI=1S/C18H16SSi.C6H15N/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-7(5-2)6-3/h1-15,19H;4-6H2,1-3H3 |
InChI-Schlüssel |
RIDNTNCQGWYCHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)




![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
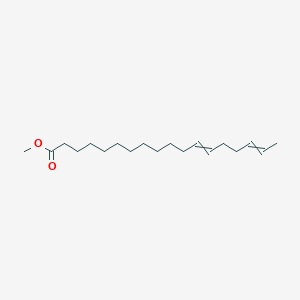
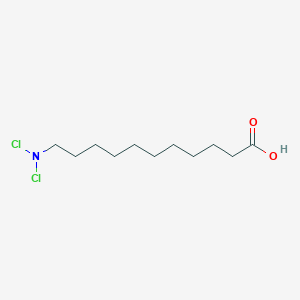

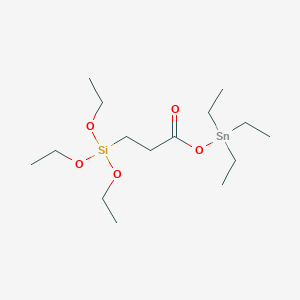
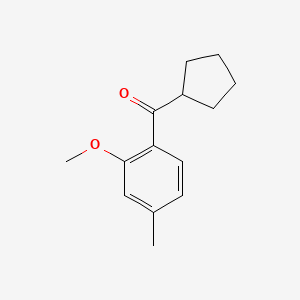

![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)
